molecular formula C19H17N3O2S2 B2410427 N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-41-9

N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2410427
CAS No.: 864917-41-9
M. Wt: 383.48
InChI Key: RUJPBNTVXILFMU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with p-tolyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol.

    Acetylation: The resulting thiadiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the para position of the phenyl ring.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the acetylated thiadiazole derivative with 2-chloroacetamide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, sodium ethoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

    Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiadiazole ring and acetylphenyl group are believed to play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-12-3-5-15(6-4-12)18-21-19(26-22-18)25-11-17(24)20-16-9-7-14(8-10-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPBNTVXILFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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